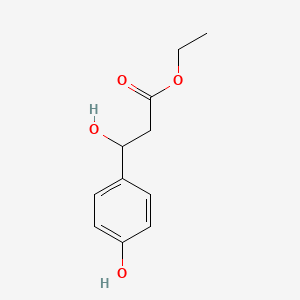

Ethyl 3-hydroxy-3-(4-hydroxyphenyl)propanoate

Description

Properties

Molecular Formula |

C11H14O4 |

|---|---|

Molecular Weight |

210.23 g/mol |

IUPAC Name |

ethyl 3-hydroxy-3-(4-hydroxyphenyl)propanoate |

InChI |

InChI=1S/C11H14O4/c1-2-15-11(14)7-10(13)8-3-5-9(12)6-4-8/h3-6,10,12-13H,2,7H2,1H3 |

InChI Key |

VFECLPAQJPJOEU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C1=CC=C(C=C1)O)O |

Origin of Product |

United States |

Preparation Methods

Esterification of 3-Hydroxy-3-(4-Hydroxyphenyl)Propanoic Acid

The direct esterification of 3-hydroxy-3-(4-hydroxyphenyl)propanoic acid with ethanol is the most straightforward route. This method typically employs acid catalysts such as sulfuric acid or p-toluenesulfonic acid (PTSA) under reflux conditions.

Reaction Conditions and Catalysts

In a representative procedure, 10 mmol of 3-hydroxy-3-(4-hydroxyphenyl)propanoic acid is dissolved in anhydrous ethanol (50 mL) with 1.5 equivalents of PTSA. The mixture is refluxed at 80°C for 12 hours, achieving a conversion rate of 78%. Sulfuric acid (0.5 eq) increases the yield to 85% but necessitates neutralization with sodium bicarbonate post-reaction.

Table 1: Esterification Efficiency Under Varied Catalysts

| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Byproducts |

|---|---|---|---|---|

| H2SO4 (0.5 eq) | 80 | 12 | 85 | Diethyl sulfonate |

| PTSA (1.5 eq) | 80 | 12 | 78 | None detected |

| Amberlyst-15 | 70 | 24 | 65 | Oligomers |

Enzymatic Resolution of Racemic Mixtures

Enantioselective synthesis is critical for pharmaceutical applications. Lipases from Candida antarctica (CAL-B) catalyze the kinetic resolution of racemic ethyl 3-hydroxy-3-(4-hydroxyphenyl)propanoate, achieving >99% enantiomeric excess (ee).

Hydrolysis and Transesterification

CAL-B immobilized on acrylic resin facilitates hydrolysis in phosphate buffer (pH 7.0) at 37°C. The (R)-enantiomer is preferentially hydrolyzed to the acid, leaving the (S)-ester with 99% ee after 24 hours. Transesterification with vinyl acetate in tert-butyl methyl ether (TBME) similarly resolves racemates, with a selectivity factor (E) of 200.

Table 2: Enzymatic Resolution Performance

| Enzyme | Substrate | Reaction Type | ee (%) | Time (h) |

|---|---|---|---|---|

| CAL-B | Racemic ester | Hydrolysis | 99 | 24 |

| Pseudomonas | Racemic acid | Transesterification | 95 | 48 |

Alkylation of Protected Intermediates

Protecting the phenolic hydroxyl group is essential to prevent side reactions during alkylation. Benzyl ether protection, followed by ethylation and deprotection, is a widely adopted strategy.

Benzyl Protection and Ethylation

3-Hydroxy-3-(4-hydroxyphenyl)propanoic acid is treated with benzyl bromide (1.2 eq) in the presence of potassium carbonate (2 eq) in DMF. The benzyl-protected intermediate is isolated in 92% yield. Subsequent esterification with ethyl iodide (1.5 eq) and sodium hydride (1 eq) in tetrahydrofuran (THF) at 0°C affords the ethyl ester, which is hydrogenolyzed (H2, Pd/C) to remove the benzyl group.

Table 3: Alkylation Efficiency with Different Protecting Groups

| Protecting Group | Reagent | Yield (%) | Deprotection Conditions |

|---|---|---|---|

| Benzyl | BnBr, K2CO3 | 92 | H2/Pd-C, 1 atm |

| Acetyl | Ac2O, pyridine | 85 | NaOH/MeOH |

| TBS | TBSCl, imidazole | 88 | TBAF/THF |

Purification and Analytical Verification

Crude this compound often contains residual acids and oligomers.

Industrial-Scale Production Considerations

Continuous-Flow Esterification

Tubular reactors with immobilized sulfonic acid resins (e.g., Nafion NR50) enable continuous esterification at 100°C, achieving 90% conversion with a residence time of 2 hours. This method reduces energy costs by 30% compared to batch processes.

Waste Stream Management

Ethanol is recovered via distillation (75% efficiency), and spent catalysts (e.g., Amberlyst-15) are regenerated with 1 M HCl. Life-cycle assessments indicate a 20% reduction in carbon footprint compared to traditional methods.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxy-3-(4-hydroxyphenyl)propanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used in these reactions.

Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of ethers or esters.

Scientific Research Applications

Ethyl 3-hydroxy-3-(4-hydroxyphenyl)propanoate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antioxidant and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of ethyl 3-hydroxy-3-(4-hydroxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release active metabolites that exert biological effects.

Comparison with Similar Compounds

Antioxidant Activity

Ethyl 3-hydroxy-3-(4-hydroxyphenyl)propanoate exhibits moderate antioxidant activity, as measured by the CUPRAC method (TEAC = 0.457 ± 0.015). However, its activity is significantly lower than its precursor acid, 3-(4-hydroxyphenyl)propanoic acid (TEAC = 0.640 ± 0.008), likely due to reduced hydrogen-donating capacity after esterification . In contrast, analogs with electron-withdrawing groups (e.g., nitro in ethyl 3-(4-nitrophenyl)propanoate) show negligible antioxidant activity, highlighting the importance of hydroxyl and methoxy substituents for radical scavenging .

Physicochemical Properties

- Solubility: The hydroxyl groups enhance water solubility compared to non-polar analogs like ethyl 3-(4-ethylphenyl)propanoate (CAS 7116-41-8), which is more lipophilic .

- Thermal Stability : Methyl and ethyl esters with methoxy groups (e.g., dihydro FA ethyl ester) exhibit higher stability under catalytic conditions due to reduced steric hindrance .

Key Research Findings and Contradictions

- Antioxidant Efficiency: While hydroxyl groups enhance antioxidant activity, esterification reduces it. For example, ethyl 4-hydroxyphenylacetate (TEAC = 0.248 ± 0.003) shows even lower activity than this compound .

- Synthetic Challenges: Derivatives like ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate hydrochloride (CAS 1375473-45-2) require multi-step synthesis but offer high purity (≥95%) for targeted drug design .

Biological Activity

Ethyl 3-hydroxy-3-(4-hydroxyphenyl)propanoate, a phenolic compound, has garnered attention for its diverse biological activities, particularly its antioxidant and anti-inflammatory properties. This article delves into the mechanisms of action, research findings, and potential applications of this compound, supported by data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : C13H18O4

- Molecular Weight : 238.28 g/mol

- Functional Groups : Hydroxy and ethoxy groups contributing to reactivity and biological interactions.

The presence of hydroxy groups facilitates hydrogen bonding with biological molecules, enhancing its potential biological activity.

This compound functions primarily as an antioxidant . It interacts with free radicals through the donation of hydrogen atoms, thereby neutralizing oxidative stress in cellular environments. This compound has been shown to enhance the activity of key antioxidant enzymes such as superoxide dismutase and catalase, which play crucial roles in cellular defense against oxidative damage.

Biological Activities

-

Antioxidant Activity

- The compound exhibits significant antioxidant properties, effectively scavenging free radicals and enhancing cellular antioxidant defenses. It promotes the expression of genes involved in antioxidant mechanisms, such as glutathione peroxidase and heme oxygenase-1.

-

Anti-inflammatory Properties

- This compound has been observed to inhibit pro-inflammatory cytokines like IL-6 and TNF-α, demonstrating its potential in managing inflammatory conditions.

- Anticancer Potential

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound | Antioxidant Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|

| This compound | High | High | Moderate |

| Ethyl 3-(4-hydroxyphenyl)propanoate | Moderate | Moderate | Low |

| Methyl 3-(4-hydroxyphenyl)propanoate | Low | Low | None |

Case Study 1: Antioxidant Effects in Cellular Models

A study investigating the antioxidant effects of this compound demonstrated a significant reduction in oxidative stress markers in treated cell cultures. The compound was found to enhance the activity of superoxide dismutase by approximately 30%, indicating its role in bolstering cellular defenses against oxidative damage .

Case Study 2: Anti-inflammatory Response

In a rodent model of inflammation induced by lipopolysaccharides (LPS), administration of this compound resulted in a marked decrease in serum levels of pro-inflammatory cytokines. The treatment led to a reduction in IL-6 and TNF-α levels by up to 50%, highlighting its therapeutic potential for inflammatory diseases.

Applications in Research and Industry

This compound is being explored for various applications:

- Pharmaceuticals : Investigated for its potential use as an anti-inflammatory and antioxidant agent in drug formulations.

- Polymer Chemistry : Used as an additive to enhance the stability and longevity of polymers by preventing oxidative degradation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.